molecular formula C10H13BrO2S B13459458 1-Bromo-4-(2-methylpropane-2-sulfonyl)benzene

1-Bromo-4-(2-methylpropane-2-sulfonyl)benzene

Cat. No.: B13459458
M. Wt: 277.18 g/mol
InChI Key: BNUMRVHWOZGNCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(2-methylpropane-2-sulfonyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromine atom and a sulfonyl group attached to a 2-methylpropane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(2-methylpropane-2-sulfonyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale electrophilic aromatic substitution reactions. The process may include steps such as Friedel-Crafts acylation followed by sulfonation and bromination under controlled conditions to ensure high yield and purity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-methylpropane-2-sulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfonyl group can participate in resonance and inductive effects, influencing the reactivity of the benzene ring . This compound can form intermediates that interact with various biological molecules, potentially affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-(2-methylpropane-2-sulfonyl)benzene is unique due to the presence of both a bromine atom and a sulfonyl group attached to a 2-methylpropane chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-bromo-4-tert-butylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2S/c1-10(2,3)14(12,13)9-6-4-8(11)5-7-9/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUMRVHWOZGNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.